(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be synthesized from readily available precursors in organic chemistry laboratories. Its classification as an amide places it within a larger family of compounds that are known for their diverse biological activities. The presence of the hydroxyl groups on the butane chain suggests potential for hydrogen bonding and solubility in polar solvents, which may enhance its pharmacokinetic properties.
The synthesis of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be achieved through several methods, primarily involving the reaction between 1,4-dihydroxybutan-2-amine and benzoyl chloride or benzoic acid derivatives. A typical synthetic route might include:
The molecular structure of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide consists of a benzene ring attached to an amide functional group. The 1,4-dihydroxybutane moiety contributes two hydroxyl groups that are positioned on the second carbon atom of the butane chain.
The compound's stereochemistry is defined by the configuration at the chiral center in the butane chain, which may influence its biological activity.
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can participate in various chemical reactions typical for amides:
The mechanism of action for (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is closely related to its interactions with biological targets, particularly enzymes or receptors involved in metabolic pathways.
Property | Value |
---|---|
Molecular Weight | Approximately 195 g/mol |
Melting Point | To be determined |
Solubility | Soluble in polar solvents |
pKa | To be determined |
LogP | To be determined |
These properties suggest that (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is likely to exhibit good solubility in aqueous environments due to its polar functional groups.
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has several potential applications:
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide is a chiral secondary amide characterized by a benzoyl group linked to the nitrogen atom of an (R)-configured 1,4-dihydroxybutan-2-amine moiety. Its systematic IUPAC name is (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide, with the CAS registry number 296766-73-9 assigned to the S-enantiomer; the R-enantiomer lacks a distinct CAS assignment but shares the molecular formula C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol) [1] [5]. The SMILES notation (O=C(NC@@HCO)C1=CC=CC=C1) explicitly denotes the R-configuration at the chiral center via the @@H
descriptor [1]. Key structural features include:
Table 1: Molecular Descriptors of (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₅NO₃ |
Molecular Weight | 209.24 g/mol |
Chiral Centers | 1 (R-configuration) |
Key Functional Groups | Benzamide, secondary amide, two hydroxyl groups |
SMILES Notation | O=C(NC@@HCO)C1=CC=CC=C1 |
Storage Conditions | Sealed, dry, 2–8°C (for S-enantiomer) [1] |
Benzamides represent a privileged scaffold in drug discovery due to their synthetic versatility, metabolic stability, and capacity for target engagement. Historically, unsubstituted benzamides like procainamide (antiarrhythmic) established the pharmacophoric importance of the benzamide moiety. Subsequent structural diversification—guided by Structure-Activity Relationship (SAR) studies—revealed that substitutions on the benzene ring and nitrogen atom modulate potency, selectivity, and pharmacokinetics [2] [5]. Key milestones include:
Table 2: Evolution of Key Benzamide Derivatives in Pharmacology
Era | Representative Compound | Therapeutic Target | Advancement |
---|---|---|---|
1970s | Procainamide | Sodium channels | Validated benzamide scaffold |
1980s | Sulpiride | Dopamine D₂ receptor | CNS penetration via secondary amide |
2000s | 5-HT₃ agonist benzamides | Serotonin 5-HT₃ receptor | Allosteric modulation without cationic centers [2] |
2020s | BCL6-targeting benzamides | E3 ubiquitin ligase complexes | Bifunctional degraders [10] |
Stereochemistry dictates the pharmacodynamic and pharmacokinetic profiles of chiral amides. Enantiomers exhibit distinct biological behaviors due to differential interactions with chiral biological targets (e.g., receptors, enzymes) [6] [9]. Key principles include:
For (R)-N-(1,4-dihydroxybutan-2-yl)benzamide, the R-configuration likely confers unique target affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The hydroxyl groups' spatial orientation may facilitate hydrogen bonding with serine or threonine residues in enzymatic active sites, while the chiral center proximity to the amide bond could restrict conformational flexibility, enhancing receptor selectivity [5] [9].
Table 3: Pharmacological Implications of Amide Stereochemistry
Property | R-Enantiomer | S-Enantiomer |
---|---|---|
Target Affinity | Enhanced fit in chiral binding pockets (e.g., 5-HT₇) [6] | Reduced complementarity; potential inactivity |
Metabolic Rate | Stereospecific CYP metabolism (case-dependent) | Differential clearance; may generate toxic metabolites |
Solubility | Similar physicochemical properties | Identical polarity but altered crystal packing |
Clinical Utility | Optimized efficacy and safety profile | May require removal from racemates to reduce toxicity |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: